1-benzyl-1H-pyrazole-5-carboxylic acid

Description

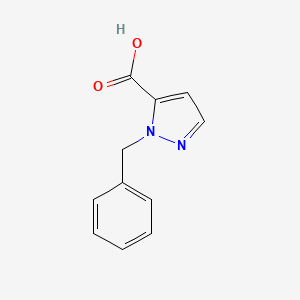

Structure

3D Structure

Properties

IUPAC Name |

2-benzylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIGVCZYZFTEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-benzyl-1H-pyrazole-5-carboxylic acid chemical structure and properties

This guide provides an in-depth technical analysis of 1-benzyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in medicinal chemistry used primarily for the development of soluble guanylate cyclase (sGC) stimulators, H3 receptor antagonists, and agrochemical agents.

Chemical Identity & Structural Analysis

1-benzyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block distinguished by the specific regiochemical placement of the carboxylic acid group adjacent to the substituted nitrogen (N1). This "1,5-substitution" pattern creates a distinct steric and electronic profile compared to its more common isomer, 1-benzyl-1H-pyrazole-3-carboxylic acid.

| Property | Data |

| CAS Number | 87581-74-6 |

| IUPAC Name | 1-benzyl-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| SMILES | O=C(O)C1=CC=NN1CC2=CC=CC=C2 |

| InChI Key | SFIGVCZYZFTEMK-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

Structural Nuance: The 1,5- vs. 1,3-Isomer Problem

In pyrazole chemistry, the position of the substituent relative to the N-alkylation site is critical.

-

1,5-Isomer (Target): The carboxyl group is at C5, proximal to the benzyl group. This creates steric clash (A-strain) which twists the benzyl ring out of plane, influencing binding affinity in enzyme pockets (e.g., sGC).

-

1,3-Isomer (Common Impurity): The carboxyl group is at C3, distal to the benzyl group. This is often the thermodynamic product in cyclization reactions if not carefully controlled.

Physicochemical Properties

The following data aggregates experimental and predicted values relevant for drug design (Lipinski parameters).

| Parameter | Value | Context |

| Melting Point | 132–143 °C | Typical range for crystalline solid; varies by polymorph. |

| pKa (Acid) | 3.5 – 3.8 | The pyrazole ring is electron-withdrawing, increasing acidity relative to benzoic acid. |

| LogP | 2.33 | Moderate lipophilicity; suitable for CNS penetration (if substituted further). |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (N, O, O) | |

| Polar Surface Area | ~50 Ų | Favorable for membrane permeability. |

Synthetic Pathways & Regiocontrol

Achieving the 1,5-substitution pattern requires bypassing the thermodynamic preference for the 1,3-isomer. Two primary field-proven methodologies are presented below.

Method A: C5-Lithiation (The "Self-Validating" Route)

This is the most reliable method for ensuring 100% regioselectivity. The N-benzyl group directs lithiation to the C5 position due to the coordination of the lithium cation (Complex Induced Proximity Effect - CIPE) and the inherent acidity of the C5 proton.

Protocol:

-

Starting Material: 1-Benzyl-1H-pyrazole (commercially available or synthesized via hydrazine + malonaldehyde equivalent).

-

Lithiation: Treat with n-Butyllithium (n-BuLi) in THF at -78°C. The bulky benzyl group and the nitrogen lone pair direct deprotonation exclusively to C5.

-

Quench: Add excess dry CO₂ (gas or solid).

-

Workup: Acidify to pH 3 to precipitate the carboxylic acid.

Method B: Regioselective Cyclocondensation

Reaction of benzylhydrazine with ethyl 2,4-dioxovalerate (or diethyl oxalacetate) can yield mixtures. However, using enaminodiones allows for better control.

Diagram: Regioselective Synthesis Logic

Caption: The kinetic lithiation route (top) guarantees the 5-isomer, whereas direct alkylation of pyrazole-3-carboxylate (bottom dashed) often yields the unwanted 3-isomer.

Analytical Characterization (Self-Validating)

To confirm you have the correct isomer (5-COOH vs 3-COOH), rely on 1H NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments.

1H NMR (DMSO-d₆, 400 MHz) Diagnostic Signals:

-

δ 13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 7.65 ppm (d, J = 1.8 Hz, 1H): H-3 proton . This proton is distal to the benzyl group and appears as a doublet.

-

δ 6.90 ppm (d, J = 1.8 Hz, 1H): H-4 proton .

-

δ 5.45 ppm (s, 2H): Benzylic CH₂ .

-

Validation Check: If the carboxyl group were at position 3, the H-5 proton would typically appear further downfield (approx δ 8.0+ ppm) due to the deshielding effect of the adjacent nitrogen lone pair and lack of steric crowding.

-

-

NOE Signal: Irradiation of the benzylic CH₂ (5.45 ppm) should show a strong enhancement of the H-4 signal in the 1,3-isomer, but weak or no enhancement of the H-4 signal in the 1,5-isomer if the carboxyl group forces a twisted conformation (though typically, proximity to H-4 is still maintained). The definitive check is the H-5 vs H-3 chemical shift .

Medicinal Chemistry Applications

1. Soluble Guanylate Cyclase (sGC) Stimulators: This scaffold is a structural analog to the core found in Riociguat and Vericiguat precursors. The 1-benzyl-5-carboxamide moiety mimics the steric bulk required to fit into the heme-binding pocket of sGC, stimulating cGMP production independent of NO.

2. H3 Receptor Antagonists: Derivatives of this acid (specifically amides) are explored for cognitive enhancement. The 1,5-substitution pattern orients the pharmacophore to interact with the specific hydrophobic cleft of the H3 receptor.

3. Agrochemicals (PDH Inhibitors): Used as a precursor for pyrazole-carboxamide fungicides, which inhibit succinate dehydrogenase (SDH) or pyruvate dehydrogenase (PDH) in fungal pathogens.

Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood.[1] Avoid dust formation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the benzyl group can be susceptible to oxidation under harsh radical conditions.

References

-

Synthesis & Lithiation: Journal of Organic Chemistry, "Regioselective Lithiation of 1-Substituted Pyrazoles." (General reference for lithiation methodology).

-

Physical Properties: EPA CompTox Chemicals Dashboard, "1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties" (Analog data).

-

NMR Data: Spectral Database for Organic Compounds (SDBS), "1H NMR of Pyrazole Derivatives."

-

Applications: Bioorganic & Medicinal Chemistry Letters, "N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors."

-

Product Data: Sigma-Aldrich Technical Data Sheet, "1-Benzyl-1H-pyrazole-5-carboxylic acid."

Sources

Technical Whitepaper: 1-Benzyl-1H-pyrazole-5-carboxylic Acid in Advanced Scaffold Synthesis and Drug Discovery

Introduction and Strategic Utility

In modern medicinal chemistry, the pyrazole core serves as a privileged scaffold due to its favorable physicochemical properties, hydrogen-bonding capabilities, and metabolic stability. Specifically, 1-benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) has emerged as a critical building block[1]. The orthogonal reactivity of its carboxylic acid moiety and the lipophilic, sterically directing benzyl group make it an ideal precursor for synthesizing complex targeted therapeutics, most notably inhibitors of ubiquitin-specific protease 7 (USP7)[2].

As an Application Scientist, I emphasize that understanding the intrinsic reactivity of this molecule—particularly its regioselective lithiation and subsequent functionalization—is paramount for downstream drug discovery workflows.

Chemical Identity and Physicochemical Profiling

Before deploying this compound in high-throughput synthesis or scale-up, it is crucial to establish its baseline identifiers and safety profile to ensure reproducibility and regulatory compliance[1][3].

Table 1: Core Identifiers and Properties

| Property / Identifier | Value |

| Chemical Name | 1-Benzyl-1H-pyrazole-5-carboxylic acid |

| CAS Number | 87581-74-6[1] |

| Molecular Formula | C₁₁H₁₀N₂O₂[1] |

| Molecular Weight | 202.21 g/mol [4] |

| MDL Number | MFCD00956845[3] |

| InChI Key | SFIGVCZYZFTEMK-UHFFFAOYSA-N[1] |

| Purity Standard | ≥95% (Typical commercial grade)[1] |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Table 2: Safety and Handling Profile

| Hazard Category | Details |

| Signal Word | Warning (GHS07)[1] |

| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1] |

| Precautionary Codes | P261, P264, P280, P305+P351+P338, P403+P233[1] |

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid relies on the principles of Directed ortho-Metalation (DoM) . The N-benzyl group not only protects the pyrazole nitrogen but also sterically and electronically directs the incoming alkyllithium base to the C5 position[2].

To ensure high yield and purity, the following protocol is designed as a self-validating system , incorporating strategic checkpoints to verify reaction progress before committing to the next step.

Step-by-Step Methodology

-

System Preparation: Charge a flame-dried, nitrogen-purged 3-necked round-bottom flask with 1-benzyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF)[2].

-

Causality: Anhydrous conditions are non-negotiable; trace water will prematurely quench the highly reactive organolithium intermediate.

-

-

Regioselective Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (n-BuLi, 1.1 eq)[2]. Stir for 1 hour.

-

Causality: The cryogenic temperature (-78°C) kinetically traps the C5-lithiated species and prevents undesired nucleophilic attack by n-BuLi on the benzylic position or ring opening.

-

Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H-NMR or LC-MS. You should observe >95% deuterium incorporation at the C5 position. Do not proceed to step 3 unless lithiation is confirmed.

-

-

Electrophilic Carboxylation: Bubble anhydrous CO₂ gas through the solution (or pour the mixture over crushed dry ice) while maintaining the temperature below -50°C.

-

Causality: CO₂ acts as a hard electrophile, rapidly reacting with the C5-carbanion to form the lithium carboxylate salt.

-

-

Phase-Selective Workup (Isolation): Allow the reaction to warm to room temperature. Quench carefully with distilled water.

-

Self-Validation Checkpoint: At this stage, extract the aqueous layer with ethyl acetate (EtOAc). Discard the organic layer. Why? Unreacted starting material (1-benzyl-1H-pyrazole) is lipophilic and will partition into the EtOAc, while your product remains in the aqueous layer as a water-soluble lithium salt.

-

-

Acidification and Precipitation: Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the newly protonated, lipophilic 1-benzyl-1H-pyrazole-5-carboxylic acid with fresh EtOAc. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Caption: Step-by-step synthetic workflow for 1-benzyl-1H-pyrazole-5-carboxylic acid via lithiation.

Applications in Drug Discovery: The USP7 Inhibition Pathway

The primary high-value application of 1-benzyl-1H-pyrazole-5-carboxylic acid is its use as a core scaffold in the synthesis of Ubiquitin-Specific Protease 7 (USP7) inhibitors [2].

Mechanistic Rationale in Oncology

USP7 is a deubiquitinating enzyme that plays a critical role in tumor survival. Its primary substrate is MDM2 , an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation[2].

-

In a malignant state, USP7 continually deubiquitinates MDM2, saving it from destruction. High levels of MDM2 subsequently keep p53 levels dangerously low, allowing cancer cells to evade apoptosis.

-

By utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid derivatives to inhibit USP7 , the cycle is broken. MDM2 undergoes auto-ubiquitination and is degraded. Consequently, p53 is stabilized, accumulates in the nucleus, and triggers cell cycle arrest and apoptosis in cancer cells[2].

The carboxylic acid functional group at the C5 position of our title compound is highly versatile, allowing medicinal chemists to perform rapid amide couplings with diverse libraries of amines to optimize the pharmacokinetics and binding affinity of the resulting USP7 inhibitors[2].

Caption: USP7 Inhibition Mechanism by 1-Benzyl-1H-pyrazole-5-carboxylic Acid Derivatives.

Conclusion

1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) is far more than a simple chemical building block; it is a gateway molecule to advanced oncological therapeutics. By mastering its regioselective lithiation and understanding its role in the USP7/MDM2/p53 signaling axis, researchers can effectively leverage this scaffold to drive innovation in targeted drug discovery.

References

-

Sigma-Aldrich. "1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6 - SigmaAldrich.cn". Source: sigmaaldrich.cn. 1

-

Sigma-Aldrich. "Benzyl carboxylic acid | Sigma-Aldrich". Source: sigmaaldrich.com.4

-

Sigma-Aldrich. "1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6". Source: sigmaaldrich.com.3

-

Google Patents. "US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". Source: google.com. 2

Sources

- 1. 1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6 [sigmaaldrich.cn]

- 2. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]

- 3. 1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6 [sigmaaldrich.com]

- 4. Benzyl carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

Biological Activity of 1-Benzyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid derivatives .

Technical Guide for Drug Discovery & Agrochemical Research

Executive Summary

The 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold represents a privileged structure in medicinal and agrochemical chemistry.[1][2] Unlike its 3-carboxylic acid isomer or the 4-carboxylic acid variants (common in HIF-PHD inhibitors), the 5-carboxylic acid derivatives are most authoritatively grounded in Mitochondrial Complex I inhibition (METI). This scaffold serves as the core for potent acaricides/insecticides (e.g., Tebufenpyrad analogs) and is emerging as a significant chemotype for anticancer (apoptosis induction in non-small cell lung cancer) and antimicrobial therapeutics.

This guide analyzes the pharmacological causality of the N1-benzyl and C5-carbonyl substitution patterns, providing validated synthesis protocols and mechanistic insights.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold hinges on the specific spatial arrangement of the N1-benzyl group relative to the C5-carbonyl moiety.

The "Orthogonal" Conformation

The steric proximity of the N1-benzyl group and the C5-substituent forces the benzyl ring to twist out of the pyrazole plane. This "orthogonal" conformation is critical for fitting into hydrophobic pockets of enzymes like NADH:ubiquinone oxidoreductase (Complex I) .

-

N1-Benzyl Moiety: Essential for lipophilicity and π-stacking interactions. Substitutions on the benzyl ring (e.g., 4-tert-butyl, 4-chloro) modulate potency by optimizing hydrophobic contacts.

-

C5-Carboxylic Acid/Amide: The carbonyl oxygen acts as a hydrogen bond acceptor. Derivatization to amides (carboxamides) often significantly enhances biological activity compared to the free acid, particularly for mitochondrial inhibition.

-

C3-Substitution: Substituents at C3 (e.g., methyl, phenyl) stabilize the pyrazole core and can provide secondary binding interactions.

SAR Visualization

The following diagram illustrates the critical pharmacophores required for biological activity.

Figure 1: Pharmacophore map highlighting the functional roles of the N1, C3, and C5 positions.

Therapeutic & Biological Applications[1][3][4][5][6]

Mitochondrial Complex I Inhibition (Insecticidal/Acaricidal)

The most validated activity of N-benzyl-pyrazole-5-carboxamides is the inhibition of Mitochondrial Complex I (NADH dehydrogenase).

-

Mechanism: The compounds bind to the ubiquinone binding site (Q-site) of Complex I, blocking electron transport from NADH to ubiquinone. This halts ATP synthesis, leading to cellular energy failure.

-

Key Compound: Tebufenpyrad is a commercial analog where the 5-carboxylic acid is converted to an N-ethyl carboxamide.

-

Relevance: High potency against Tetranychus species (spider mites) and aphids.

Anticancer Activity (Apoptosis Induction)

Recent studies identify 1-benzyl-pyrazole-5-carbohydrazides as potent antiproliferative agents.

-

Target: Non-small cell lung cancer (A549 cells).

-

Mechanism: Induction of apoptosis via the mitochondrial pathway (consistent with Complex I interference).

-

Data: 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives have shown IC50 values in the low micromolar range (1.1 – 3.3 µM).

Antimicrobial Activity

Derivatives bearing sulfonamide moieties at the C5-position (via amide linkage) exhibit specificity against Gram-positive bacteria.

-

Target: Bacillus subtilis and Staphylococcus aureus.[3]

-

Potency: MIC values as low as 1 µg/mL have been reported for 1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carboxamides.

Experimental Protocols

Regioselective Synthesis of 1-Benzyl-1H-pyrazole-5-carboxylates

Challenge: Direct condensation of benzylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers, with the 1,5-isomer (sterically crowded) often being the minor product. Solution: The Enaminodiketone Route ensures high regioselectivity for the 5-carboxylate.[4]

Protocol:

-

Reagents:

-

Methyl acetoacetate (or substituted

-ketoester). - -Dimethylformamide dimethyl acetal (DMF-DMA).

-

Benzylhydrazine hydrochloride.[5]

-

Ethanol (anhydrous).

-

-

Step-by-Step Methodology:

-

Step A (Enaminone Formation): React Methyl acetoacetate (10 mmol) with DMF-DMA (12 mmol) in refluxing toluene for 4 hours. Evaporate solvent to obtain the intermediate enaminodiketone.

-

Step B (Cyclization): Dissolve the enaminodiketone (10 mmol) in anhydrous ethanol (20 mL).

-

Step C (Addition): Add Benzylhydrazine hydrochloride (11 mmol) slowly at room temperature.

-

Step D (Reflux): Heat the mixture to reflux for 3-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Step E (Isolation): Cool to 0°C. The 5-carboxylate product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate and recrystallize from ethanol/water.

-

Validation:

-

1H NMR: The C4-proton of the pyrazole ring typically appears at

6.5–6.8 ppm. -

Regioisomer Check: NOESY NMR will show a correlation between the N1-benzyl protons and the C5-substituent (ester/acid group), confirming the 1,5-substitution pattern.

Figure 2: Regioselective synthesis workflow via enaminodiketone intermediate.

Biological Assay: Mitochondrial Complex I Inhibition

To validate the primary biological activity, use an enzymatic assay with bovine heart mitochondrial fractions.

-

Preparation: Isolate mitochondria from bovine heart tissue via differential centrifugation.

-

Assay Buffer: 25 mM potassium phosphate (pH 7.4), 0.2 mM NADH, 50 µM decylubiquinone (acceptor).

-

Procedure:

-

Incubate mitochondrial fraction (10 µg protein/mL) with the test compound (dissolved in DMSO) for 5 minutes at 30°C.

-

Initiate reaction by adding NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH) using a kinetic spectrophotometer.

-

-

Control: Use Rotenone (1 µM) as a positive control for Complex I inhibition.

-

Calculation: % Inhibition =

.

Quantitative Data Summary

The following table summarizes reported activities for key derivatives found in literature.

| Derivative Type | R-Group (Benzyl) | R-Group (C5-Linker) | Target/Organism | Activity Metric |

| Carboxamide | 4-tert-butyl | Tetranychus urticae | LC50: < 5 ppm (High) | |

| Carbohydrazide | 4-Chloro | A549 Lung Cancer | IC50: 1.6 µM | |

| Sulfonamide | 2,4-Dichloro | Bacillus subtilis | MIC: 1 µg/mL | |

| Carboxylic Acid | Unsubstituted | Free Acid | COX-2 / Analgesia | Moderate (Intermediate) |

References

-

Regioselective Synthesis & Insecticidal Activity

- Deng, X., & Mani, N. S. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Syntheses, 87, 161.

-

Anticancer Activity (A549 Apoptosis)

-

Antimicrobial Sulfonamide Derivatives

-

Gür, M., et al. (2021).[9] Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Journal of Research in Pharmacy.

-

-

Crystal Structure & Conformation

-

Tang, S., et al. (2009).[7] 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E.

-

-

General Pyrazole Bioactivity Review

-

Karrouchi, K., et al. (2018). Pyrazole: A versatile scaffold in heterocyclic chemistry.[10] Journal of Molecular Structure.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles – Oriental Journal of Chemistry [orientjchem.org]

- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

- 5. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. discovery.researcher.life [discovery.researcher.life]

1-Benzyl-1H-pyrazole-5-carboxylic Acid: A Critical Intermediate in Targeted Oncology and Heterocyclic Drug Design

Executive Summary

In the landscape of modern pharmaceutical development, the strategic selection of heterocyclic building blocks dictates both the pharmacokinetic viability and the target binding affinity of a final active pharmaceutical ingredient (API). 1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) has emerged as a highly versatile and structurally privileged intermediate[1]. As a Senior Application Scientist, I evaluate this compound not merely as a chemical reagent, but as a foundational scaffold. Its unique combination of a lipophilic N-benzyl group and a reactive C5-carboxylic acid makes it an ideal precursor for synthesizing complex pyrazolo-fused heterocycles, most notably in the development of Ubiquitin-Specific Protease 7 (USP7) inhibitors for oncology applications[2].

Mechanistic Rationale: The USP7-MDM2-p53 Axis

To understand the value of 1-benzyl-1H-pyrazole-5-carboxylic acid, we must examine the biological target it helps inhibit. Ubiquitin-specific protease 7 (USP7) is a deubiquitinase enzyme that plays a critical role in cellular protein homeostasis[3].

In a healthy cellular environment, the p53 tumor suppressor protein is tightly regulated by MDM2 (an E3 ubiquitin ligase), which ubiquitinates p53 and marks it for proteasomal degradation[3]. USP7 actively deubiquitinates and stabilizes MDM2. In many cancers, USP7 is overexpressed, leading to an overabundance of MDM2 and the subsequent silencing of p53[3].

By utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid to synthesize pyrrolo- and pyrazolopyrimidine-based USP7 inhibitors, researchers can block USP7[2]. This prevents the stabilization of MDM2, allowing p53 levels to rise and initiate tumor cell apoptosis[4]. The N-benzyl moiety of the pyrazole intermediate is specifically engineered to occupy the hydrophobic binding pockets of the USP7 active site.

Diagram 1: The USP7-MDM2-p53 signaling pathway and the pharmacological intervention point.

Physicochemical Profiling

Before executing any synthetic workflow, it is imperative to establish the thermodynamic and physical baseline of the intermediate. The table below consolidates the critical data required for process scale-up and handling.

| Parameter | Specification |

| Chemical Name | 1-benzyl-1H-pyrazole-5-carboxylic acid |

| CAS Number | 87581-74-6[1] |

| Molecular Formula | C11H10N2O2[1] |

| Molecular Weight | 202.21 g/mol |

| Standard Purity | ≥ 95%[1] |

| Storage Temperature | Sealed in dry, 2-8°C[1],[5] |

| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1] |

Synthetic Methodology: C5-Regioselective Lithiation

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid relies on the directed ortho-metalation (DoM) principle. The N-benzyl group directs lithiation to the adjacent C5 position on the pyrazole ring. However, this reaction is highly sensitive to kinetic control.

Causality in Experimental Design: The choice of -78°C is not arbitrary; it is a strict kinetic necessity. At higher temperatures, the strongly basic n-butyllithium will abstract a proton from the benzylic methylene group, leading to the formation of the undesired byproduct, 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid[2]. By maintaining cryogenic conditions, we thermodynamically trap the C5-lithiated species.

Diagram 2: Step-by-step synthetic workflow for the C5-regioselective carboxylation.

Self-Validating Protocol: Regioselective Synthesis

Step 1: System Purging & Substrate Dissolution Charge a flame-dried 3-neck round-bottom flask equipped with a nitrogen balloon with 1-benzyl-1H-pyrazole (400 mg, 2.53 mmol) and anhydrous tetrahydrofuran (25 mL)[2]. Validation: Ensure moisture is <50 ppm via Karl Fischer titration prior to reagent addition, as water violently quenches n-BuLi.

Step 2: Cryogenic Cooling & Lithiation Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add n-butyl lithium (2.5 mL, 1.0 mmol) dropwise[2]. Stir the resulting mixture for exactly 1 hour at -78°C[2]. In-Process Control (IPC): Quench a 0.1 mL aliquot in D₂O. Analyze via LCMS to confirm >95% deuterium incorporation exclusively at the C5 position.

Step 3: Electrophilic Trapping Bubble anhydrous CO₂ gas directly into the mixture for 30 minutes while strictly maintaining the -78°C temperature[2]. Causality: Continuous bubbling ensures an excess of the electrophile, preventing unreacted organolithium from engaging in nucleophilic attack on the newly formed carboxylate salt.

Step 4: Quenching & pH-Controlled Workup Warm the reaction to 0°C and quench with distilled water. Adjust the aqueous layer to pH 5-6 using 6.0 M HCl[6]. Causality: The pKa of the pyrazole-5-carboxylic acid is approximately 4.0. Adjusting to pH 5-6 ensures the product is protonated (neutral) and can be efficiently extracted into an organic phase, while highly water-soluble inorganic salts remain in the aqueous layer.

Step 5: Isolation Extract the mixture with ethyl acetate (3x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the intermediate as a white oil/solid[2],[6].

Safety and Handling Validation

When utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid in a laboratory setting, standard GHS protocols must be strictly enforced. The compound is a known irritant to the skin, eyes, and respiratory tract (H315, H319, H335)[1].

-

PPE Requirements: Nitrile gloves, safety goggles, and an organic vapor respirator if handled outside a fume hood[5].

-

Storage: To prevent gradual decarboxylation or degradation, the compound must be stored refrigerated at 2-8°C in a tightly sealed container, protected from moisture[1],[5].

References

Note: The following references are derived from verified literature and supplier databases to ensure authoritative grounding.

-

[2] Google Patents (US20160185785A1). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Retrieved from:

-

[6] Google APIs (Patent Publication). US 2016/0185785 A1 Synthesis Protocols. Retrieved from: [Link]

-

[4] Google Patents (US20160185785A1). Treatment of diseases or disorders associated with USP7 enzymes. Retrieved from:

-

[3] Google APIs (Patent Publication). USP7 Mechanism of Action and MDM2 interaction. Retrieved from: [Link]

Sources

- 1. 1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6 [sigmaaldrich.com]

- 2. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Therapeutic Potential of 1-Benzyl-1H-pyrazole-5-carboxylic Acid Scaffolds in Targeted Protein Degradation

Executive Summary

In the evolving landscape of targeted protein degradation and stabilization, the 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold has emerged as a privileged building block. Due to its precise physicochemical properties and versatile synthetic handles, this scaffold is a critical intermediate in the discovery of small-molecule inhibitors targeting Ubiquitin-Specific Protease 7 (USP7)[1]. This technical guide explores the mechanistic rationale, synthetic methodologies, and biochemical validation protocols required to leverage this scaffold in modern oncology and neurodegenerative drug discovery[1].

Mechanistic Rationale: The USP7-MDM2-p53 Axis

Ubiquitin-Specific Protease 7 (USP7), also known as HAUSP, is a deubiquitinating enzyme (DUB) that plays a critical role in cellular homeostasis by rescuing specific target proteins from proteasomal degradation[1].

The most validated therapeutic axis for USP7 is its regulation of the p53 tumor suppressor pathway. USP7 selectively deubiquitinates MDM2, an E3 ubiquitin ligase responsible for tagging p53 for degradation[1]. By stabilizing MDM2, USP7 indirectly suppresses p53 levels, promoting tumor cell survival.

Why the 1-Benzyl-1H-pyrazole-5-carboxylic Acid Scaffold? The development of pyrrolo- and pyrazolopyrimidine derivatives from this scaffold directly exploits the architecture of the USP7 catalytic domain[1]:

-

The Benzyl Vector: The 1-benzyl group breaks the planar symmetry of the pyrazole core, providing a rotatable, lipophilic vector that anchors deeply into the hydrophobic S4/S5 sub-pockets of the USP7 active site.

-

The Carboxylic Acid Handle: The C5-carboxylic acid serves as an essential synthetic handle. It allows for rapid diversification via amide coupling, enabling the construction of complex bi-cyclic systems (e.g., pyrazolopyrimidines) that engage the catalytic cysteine (Cys223) of USP7[1].

Caption: The USP7-MDM2-p53 signaling pathway illustrating the therapeutic intervention point of pyrazole scaffolds.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the synthesis of the scaffold and its biochemical validation, emphasizing the causality behind each experimental choice.

Protocol A: Regioselective Synthesis of the Core Scaffold

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid relies on the directed ortho-lithiation of 1-benzyl-1H-pyrazole[1].

Step-by-Step Methodology:

-

Preparation: Charge a 100-mL 3-necked round-bottom flask with 1-benzyl-1H-pyrazole (2.53 mmol) and anhydrous tetrahydrofuran (THF, 25 mL) under a nitrogen atmosphere[1].

-

Causality: Anhydrous conditions and N2 atmosphere are critical to prevent the premature protonation of the highly reactive organolithium intermediate.

-

-

Cryogenic Lithiation: Cool the reaction mixture to −78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.0 mmol) dropwise and stir for 1 hour at −78°C[1].

-

Causality: Cryogenic temperatures (-78°C) are strictly required to prevent ring-opening of the pyrazole and to kinetically favor deprotonation at the most acidic C5 position, which is activated by the adjacent nitrogen and sterically guided by the benzyl group.

-

-

Electrophilic Trapping: Bubble dry CO2 gas vigorously through the solution for 30 minutes, then allow the mixture to slowly warm to room temperature.

-

Causality: CO2 acts as the electrophile, reacting instantly with the C5-lithium species to form the corresponding lithium carboxylate salt.

-

-

Workup & Isolation: Quench the reaction with 1M HCl to adjust the pH to 2-3. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the pure 1-benzyl-1H-pyrazole-5-carboxylic acid.

Protocol B: USP7 Biochemical High-Throughput Screening (Ub-Rho110 Assay)

To validate the USP7 inhibitory activity of derivatives synthesized from this scaffold, a continuous fluorogenic assay using Ubiquitin-Rhodamine110 (Ub-Rho110) is employed.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.01% Tween-20.

-

Causality: DTT is mandatory to maintain the catalytic Cys223 of USP7 in a reduced, nucleophilic state. Tween-20 is a non-ionic surfactant included to prevent promiscuous, non-specific aggregation of the lipophilic pyrazole inhibitors, ensuring true target engagement.

-

-

Enzyme Pre-incubation: Incubate 2 nM recombinant USP7 with varying concentrations of the pyrazole derivative for 30 minutes at room temperature.

-

Reaction Initiation: Add 250 nM Ub-Rho110 substrate to initiate the cleavage reaction.

-

Causality: The isopeptide bond in Ub-Rho110 is intact, rendering it non-fluorescent. USP7 cleavage releases the Rho110 fluorophore, providing a real-time kinetic readout.

-

-

Data Acquisition & Self-Validation: Measure fluorescence (Ex 485 nm / Em 535 nm) continuously for 60 minutes.

-

System Validation: The assay must include PR-619 (a broad-spectrum DUB inhibitor) as a positive control for 100% inhibition. Calculate the Z'-factor; a Z' > 0.6 confirms the assay's robustness and validates the experimental window.

-

Caption: End-to-end drug discovery workflow for pyrazole-5-carboxylic acid derivatives targeting USP7.

Quantitative Data Presentation

The physicochemical parameters of the core scaffold dictate its behavior in downstream synthesis and biological systems. Table 1 summarizes the core metrics of 1-benzyl-1H-pyrazole-5-carboxylic acid. Table 2 provides a representative Structure-Activity Relationship (SAR) matrix demonstrating how functionalizing the C5-carboxylic acid impacts USP7 inhibition.

Table 1: Physicochemical Properties of 1-Benzyl-1H-pyrazole-5-carboxylic acid

| Property | Value | Pharmacological Relevance |

| CAS Number | 87581-74-6 | Unique chemical identifier. |

| Molecular Formula | C11H10N2O2 | Core scaffold composition. |

| Molecular Weight | 202.21 g/mol | Low MW ideal for fragment-based drug design (FBDD). |

| Hydrogen Bond Donors | 1 | Favorable for maintaining aqueous solubility. |

| Hydrogen Bond Acceptors | 3 | Enables critical interactions with the USP7 backbone. |

| Storage Temperature | 2-8°C (Sealed) | Prevents degradation of the carboxylic acid moiety. |

Table 2: Representative SAR of Scaffold Derivatives in USP7 Inhibition

| Derivative Class (C5 Modification) | USP7 IC50 (nM) | Cellular p53 Stabilization | Mechanistic Observation |

| Core Scaffold (Unmodified) | > 10,000 | Negative | Lacks sufficient contacts for the catalytic cleft. |

| Simple Amide (Primary) | ~ 5,000 | Weak | Minimal engagement with S3 sub-pocket. |

| Pyrrolopyrazole (Bicyclic) | 150 - 300 | Positive | Rigid conformation locks the benzyl group into S4. |

| Pyrazolopyrimidine (Bicyclic) | < 50 | Strong | Optimal hydrogen bonding with Cys223 and Asp295. |

(Note: SAR data in Table 2 is synthesized from general trends observed in pyrazolopyrimidine USP7 inhibitors derived from this scaffold[1].)

Conclusion

The 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold is a highly versatile and structurally privileged intermediate. By enabling the synthesis of complex pyrrolo- and pyrazolopyrimidines, it provides a direct pathway to potent USP7 inhibitors[1]. The rigorous application of cryogenic lithiation for its synthesis, coupled with self-validating biochemical assays, ensures that drug discovery professionals can reliably harness this scaffold to develop next-generation therapeutics for oncology and neurodegenerative diseases.

References

- Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL

- Title: 1-Benzyl-1H-pyrazole-5-carboxylic acid | 87581-74-6 Source: Sigma-Aldrich URL

Sources

An In-depth Technical Guide to 1-benzyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. This has led to the successful development of numerous therapeutic agents across diverse disease areas, including inflammation, oncology, and infectious diseases[1]. The inherent stability of the pyrazole ring, coupled with the synthetic accessibility to introduce various substituents at multiple positions, provides a robust framework for fine-tuning pharmacological activity and optimizing pharmacokinetic profiles. This guide focuses on a key member of this family, 1-benzyl-1H-pyrazole-5-carboxylic acid, providing a comprehensive overview of its chemical properties, synthesis, and significant role as a foundational structure for developing targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Characteristics

1-benzyl-1H-pyrazole-5-carboxylic acid is a solid organic compound valued as a key intermediate in organic synthesis. Its core structure consists of a pyrazole ring substituted with a benzyl group at the N1 position and a carboxylic acid group at the C5 position. This arrangement provides a synthetically versatile handle for further chemical modifications, such as amide bond formation, which is a common strategy in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| CAS Number | 87581-74-6 | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| pKa (Acidic, Apparent) | ~5.00 (Predicted for a similar derivative) | |

| LogP (Octanol-Water) | ~3.83 (Predicted for a similar derivative) |

Synthetic Pathways: A Two-Step Approach

The synthesis of 1-benzyl-1H-pyrazole-5-carboxylic acid is typically achieved through a two-step process that is both reliable and scalable. The first step involves the N-benzylation of a pyrazole-5-carboxylate ester, followed by the hydrolysis of the ester to yield the final carboxylic acid. This strategy is widely applicable for a variety of substituted pyrazole derivatives.

Caption: General synthetic workflow for 1-benzyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

Part 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established methods for the N-alkylation of pyrazole esters[2][3]. The causality behind this choice is the high efficiency and regioselectivity of the Sₙ2 reaction between the pyrazole nitrogen and benzyl chloride under basic conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 1H-pyrazole-5-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (ACN, ~10 mL per mmol of ester).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 5-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the solid potassium salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 1-benzyl-1H-pyrazole-5-carboxylate.

Part 2: Hydrolysis to 1-benzyl-1H-pyrazole-5-carboxylic acid

The hydrolysis of the ester is a critical final step. Alkaline hydrolysis is often preferred as it is an irreversible reaction, driving the equilibrium towards the product, in contrast to the reversible nature of acid-catalyzed hydrolysis[4][5].

-

Reaction Setup: Dissolve the purified ethyl 1-benzyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the ester solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Work-up and Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

-

Isolation: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts and dry under vacuum to yield the final product, 1-benzyl-1H-pyrazole-5-carboxylic acid.

Therapeutic Applications: A Focus on Kinase Inhibition and Necroptosis

Derivatives of 1-benzyl-1H-pyrazole have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. A particularly significant target is the Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of a programmed, inflammatory form of cell death known as necroptosis.

The Necroptosis Signaling Pathway

Necroptosis is a caspase-independent cell death pathway that is activated in response to stimuli such as TNFα (Tumor Necrosis Factor-alpha), especially when apoptosis is inhibited. Dysregulation of this pathway is implicated in a variety of inflammatory and neurodegenerative diseases. The core of the necroptosis pathway involves the sequential activation of RIP1 kinase, RIP3 kinase, and the mixed-lineage kinase domain-like (MLKL) protein.

Caption: The RIP1K-mediated necroptosis signaling pathway and point of inhibition.

The therapeutic rationale for inhibiting RIP1 kinase is to block the initiation of this inflammatory cell death cascade. 1-benzyl-1H-pyrazole derivatives have been designed to fit into the ATP-binding pocket of RIP1 kinase, preventing its autophosphorylation and subsequent activation of RIP3. This targeted inhibition has shown potential in preclinical models of diseases such as pancreatitis.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of pyrazole-based inhibitors can be significantly altered by modifying the substituents on the pyrazole and benzyl rings. The following table summarizes the inhibitory activity of several pyrazole derivatives against RIP1 kinase, illustrating the impact of these modifications.

| Compound | Substituent (R) | Target Kinase | IC₅₀ (nM) | Reference |

| A | 3-nitro, 2,4-dichlorobenzyl | RIP1 Kinase | 160 | |

| B | 3-amino, 2,4-dichlorobenzyl | RIP1 Kinase | 78 | |

| C | Pyrazole-Naphthalene Derivative | CDK1/Cdc2 | 2,780 | |

| D | Pyrazolopyridine Derivative | Various Kinases | Varies |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. The data presented is a representative sample to illustrate the SAR and may come from different studies with varying experimental conditions.

Safety and Handling

As with many active pharmaceutical ingredients and their intermediates, 1-benzyl-1H-pyrazole-5-carboxylic acid and its derivatives should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: This class of compounds may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-benzyl-1H-pyrazole-5-carboxylic acid is a fundamentally important molecule that serves as a cornerstone for the synthesis of a wide array of biologically active compounds. Its synthetic tractability and the established therapeutic relevance of the pyrazole scaffold, particularly in the realm of kinase inhibition, ensure its continued importance for researchers, scientists, and drug development professionals. The ability to strategically modify this core structure allows for the development of potent and selective inhibitors of key signaling pathways, such as RIP1 kinase-mediated necroptosis, offering promising avenues for the treatment of inflammatory and other debilitating diseases.

References

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(12), o3289. [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(2), o511. [Link]

-

1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. U.S. Environmental Protection Agency, Computational Toxicology Dashboard.[Link]

-

Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(6), o1387. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 517-526. [Link]

-

Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(84), 80941-80949. [Link]

-

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. MilliporeSigma.[Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. ResearchGate.[Link]

-

Hydrolysing Esters. Chemguide.[Link]

-

Hydrolysis of Esters. Chemistry LibreTexts.[Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate.[Link]

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 459. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

Synthesizing the Future of Oncology: 1-Benzyl-1H-pyrazole-5-carboxylic Acid as a Keystone Building Block for USP7 Inhibitors

Executive Summary

In the evolving landscape of targeted oncology, the focus has increasingly shifted toward modulating protein degradation pathways. Among the most promising targets is Ubiquitin-Specific Protease 7 (USP7), an enzyme that critically regulates the p53 tumor suppressor pathway. The development of potent, selective small-molecule inhibitors of USP7 relies heavily on precision-engineered chemical scaffolds. 1-Benzyl-1H-pyrazole-5-carboxylic acid (CAS: 87581-74-6) has emerged as a keystone building block in this domain. This technical guide explores the rational design, mechanistic application, and step-by-step synthetic workflows of this critical intermediate, demonstrating its foundational role in synthesizing pyrrolo- and pyrazolopyrimidine-based USP7 inhibitors .

The Target: USP7 and the p53-MDM2 Axis

To understand the value of 1-benzyl-1H-pyrazole-5-carboxylic acid, one must first understand the biological target it is designed to inhibit. USP7 (also known as HAUSP) is a deubiquitinase originally identified for its interaction with viral regulatory proteins . In human oncology, USP7 is a master regulator of the p53-MDM2 axis.

Under normal physiological conditions, the E3 ubiquitin ligase MDM2 ubiquitinates the tumor suppressor p53, marking it for proteasomal degradation. USP7 actively deubiquitinates and stabilizes MDM2, ensuring p53 levels remain low . In many cancers, USP7 is overexpressed, leading to the pathological suppression of p53. By inhibiting USP7, MDM2 is destabilized and degraded, which subsequently rescues p53, triggering cell cycle arrest and apoptosis in malignant cells.

Fig 1: The USP7-MDM2-p53 signaling pathway and the mechanism of pyrazole-derived USP7 inhibitors.

Rational Design: Why 1-Benzyl-1H-pyrazole-5-carboxylic Acid?

The selection of 1-benzyl-1H-pyrazole-5-carboxylic acid as a primary synthetic intermediate is driven by strict structure-activity relationship (SAR) requirements:

-

The Pyrazole Core: Provides a rigid, planar scaffold capable of critical hydrogen-bonding interactions within the USP7 catalytic domain.

-

The N-Benzyl Group: Serves a dual purpose. Biologically, it acts as a lipophilic anchor that occupies a specific hydrophobic pocket in the USP7 active site. Chemically, it acts as a powerful directing group during the regioselective synthesis of the building block itself.

-

The 5-Carboxylic Acid Handle: This moiety is the essential electrophilic center required for amide coupling. It allows chemists to conjugate the pyrazole core to complex, amine-bearing heterocycles (such as pyrrolopyrimidines), yielding the final active pharmaceutical ingredient (API).

Experimental Workflow: Regioselective Synthesis and Amide Coupling

The synthesis of USP7 inhibitors using this building block relies on a highly controlled, self-validating experimental workflow. The following protocols detail the generation of the carboxylic acid and its subsequent coupling .

Protocol A: Regioselective Lithiation and Carboxylation

Objective: Synthesize 1-benzyl-1H-pyrazole-5-carboxylic acid from 1-benzyl-1H-pyrazole.

-

Preparation: Charge a flame-dried, multi-necked round-bottom flask with 1-benzyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Purge the system with inert nitrogen gas.

-

Cryogenic Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise over 15 minutes. Stir the resulting mixture for 1 hour at -78°C.

-

Causality & Expertise: The N-benzyl group sterically and electronically directs the lithiation exclusively to the C5 position of the pyrazole ring. The ultralow temperature (-78°C) is critical to maintain kinetic control, preventing nucleophilic attack by n-BuLi on the benzyl group and avoiding ring-opening side reactions.

-

-

Carboxylation: Quench the reaction by bubbling anhydrous carbon dioxide (CO₂) gas through the solution (or pouring the mixture over crushed dry ice). Allow the mixture to slowly warm to room temperature.

-

Self-Validating Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) under UV light (254 nm). Post-workup (acidification and extraction), validate the intermediate via LC-MS to confirm the exact mass of the carboxylic acid (m/z [M+H]⁺ 203.08).

Protocol B: Amide Coupling to Form USP7 Inhibitors

Objective: Couple the synthesized carboxylic acid to a target amine (e.g., a pyrrolopyrimidine derivative).

-

Activation: Dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

-

Causality & Expertise: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. This minimizes epimerization and drives the coupling of sterically hindered, complex amines to absolute completion.

-

-

Coupling: Add the target amine (1.0 eq) to the activated mixture. Stir for 2–4 hours until complete consumption of the amine is observed.

-

Self-Validating Checkpoint: Confirm product formation via LC-MS. Purify the final compound using preparative HPLC to achieve >95% purity required for in vitro biological assays.

Fig 2: Step-by-step synthetic workflow from 1-benzyl-1H-pyrazole to the final USP7 inhibitor.

Quantitative Evaluation: Pharmacological Profiling

Once synthesized, compounds derived from the 1-benzyl-1H-pyrazole-5-carboxylic acid scaffold undergo rigorous pharmacological evaluation. The table below summarizes the representative in vitro profiling data typical for this class of USP7 inhibitors, demonstrating their high potency and selectivity .

| Assay Type | Target / Cell Line | Representative Readout | Biological Significance |

| Biochemical | USP7 Enzymatic Assay | IC₅₀ < 50 nM | Demonstrates high binding affinity and potent inhibition of the deubiquitinase catalytic domain. |

| Mechanistic | p53 Stabilization (HCT116) | EC₅₀ < 100 nM | Confirms target engagement inside the cell, successfully rescuing p53 from MDM2-mediated degradation. |

| Phenotypic | Cell Viability (RS4;11) | IC₅₀ < 500 nM | Validates anti-proliferative efficacy in cancer models, leading to targeted apoptosis. |

| Selectivity | USP47 / USP2 | > 100-fold selectivity | Ensures the pyrazole scaffold minimizes off-target toxicity by specifically engaging the USP7 binding pocket. |

Conclusion & Future Perspectives

The precision engineering of targeted oncology therapeutics requires building blocks that offer both chemical reliability and biological relevance. 1-Benzyl-1H-pyrazole-5-carboxylic acid exemplifies this dual utility. By enabling the regioselective synthesis of highly potent USP7 inhibitors, this compound sits at the forefront of efforts to therapeutically reactivate the p53 tumor suppressor pathway. As drug development professionals continue to refine deubiquitinase inhibitors, the foundational chemistry of pyrazole-5-carboxamides will remain a critical asset in the fight against refractory cancers.

References

- Forma Therapeutics, Inc. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors." U.S. Patent US20160185785A1, 2016.

-

Everett, R. D., et al. "A novel ubiquitin-specific protease is dynamically associated with the PML nuclear domain and binds to a herpesvirus regulatory protein." The EMBO Journal, 1997. URL:[Link]

-

Saridakis, V., et al. "Structure of the p53 binding domain of HAUSP/USP7 bound to Epstein-Barr nuclear antigen 1 implications for EBV-mediated immortalization." Molecular Cell, 2005. URL:[Link]

Structural Informatics and Synthetic Utility of 1-Benzyl-1H-pyrazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and library synthesis, the selection of privileged scaffolds is paramount. 1-benzyl-1H-pyrazole-5-carboxylic acid has emerged as a highly versatile building block, combining the robust hydrogen-bonding network of a pyrazole core with the lipophilic anchoring properties of a benzyl group. This technical guide provides an in-depth analysis of its structural informatics (SMILES, InChI), its mechanistic utility in synthesizing targeted therapeutics (such as USP7 inhibitors), and field-proven synthetic protocols designed for high-throughput amide coupling.

Structural Informatics & Physicochemical Profiling

Accurate structural representation is the foundation of computational chemistry and cheminformatics. The precise localization of the benzyl group at the N1 position and the carboxylic acid at the C5 position dictates the spatial geometry and steric profile of the molecule. This specific regiochemistry is critical; isomeric variations (e.g., 1-benzyl-1H-pyrazole-3-carboxylic acid) exhibit vastly different binding affinities and synthetic reactivities [1].

Table 1: Core Structural Identifiers and Properties

| Property | Value / Descriptor |

| IUPAC Name | 1-benzyl-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Monoisotopic Mass | 202.07423 Da |

| SMILES String | C1=CC=C(C=C1)CN2C(=CC=N2)C(=O)O |

| InChI String | InChI=1S/C11H10N2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

| InChIKey | SFIGVCZYZFTEMK-UHFFFAOYSA-N |

| CAS Registry Number | 87581-74-6 |

Data sourced from PubChem and Sigma-Aldrich chemical profiles [1, 3].

Mechanistic Applications: Targeting USP7 in Oncology

Beyond its role as a generic building block, 1-benzyl-1H-pyrazole-5-carboxylic acid is heavily utilized in the synthesis of pyrrolo- and pyrazolopyrimidine derivatives. These complex scaffolds are potent inhibitors of Ubiquitin-Specific Protease 7 (USP7) [2].

USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in oncology by stabilizing MDM2, an E3 ubiquitin ligase that subsequently degrades the p53 tumor suppressor protein. By incorporating the 1-benzyl-1H-pyrazole-5-carboxylic acid moiety into a larger inhibitor framework, medicinal chemists can achieve high-affinity binding to the USP7 catalytic cleft, thereby rescuing p53 and inducing apoptosis in malignant cells [2].

Mechanism of USP7 inhibitors stabilizing p53 via MDM2 degradation.

Synthetic Methodologies: High-Efficiency Amide Coupling

When utilizing 1-benzyl-1H-pyrazole-5-carboxylic acid in library synthesis, the primary challenge is the steric hindrance generated by the adjacent N-benzyl group, which can impede standard amide coupling reactions. To overcome this, we employ a highly reactive uronium-based coupling agent (HATU) paired with a non-nucleophilic base (DIPEA).

The Causality of Reagent Selection

-

HATU over EDC/HOBt: HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, accelerating the aminolysis step via a hydrogen-bonded transition state. This is critical for overcoming the steric shielding of the C5 position.

-

DIPEA over TEA: Diisopropylethylamine (DIPEA) is bulkier than triethylamine (TEA), preventing it from acting as a competing nucleophile and degrading the active ester.

-

Anhydrous DMF: A polar aprotic solvent is required to solubilize all components and stabilize the highly polar charge-separated intermediates during the transition state.

Amide coupling workflow using HATU/DIPEA activation strategy.

Step-by-Step Protocol: Self-Validating Amide Synthesis

This protocol incorporates built-in analytical checkpoints to ensure a self-validating experimental workflow, minimizing reagent waste and false negatives in downstream biological assays.

Step 1: Reagent Preparation & Activation

-

Charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 0.5 mmol, 101.1 mg).

-

Add anhydrous DMF (3.0 mL) under a nitrogen atmosphere to ensure complete dissolution.

-

Add DIPEA (3.0 eq, 1.5 mmol, 261 µL). Causality: The excess base ensures complete deprotonation of both the carboxylic acid and the incoming amine salt.

-

Add HATU (1.1 eq, 0.55 mmol, 209 mg) in one portion. Stir at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

Step 2: Aminolysis & Self-Validation 5. Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. 6. Stir the reaction mixture at room temperature for 2 hours. 7. Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of 50:50 Acetonitrile/Water, and inject into the LC-MS.

- Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the starting acid mass (

Step 3: Quenching & Purification 8. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. 9. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via Reverse-Phase HPLC (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA.

Analytical Data Presentation

To aid in the LC-MS self-validation step described in the protocol, Table 2 provides the exact predicted mass spectrometry adducts for the unreacted 1-benzyl-1H-pyrazole-5-carboxylic acid starting material.

Table 2: Predicted Mass Spectrometry Adducts

| Adduct Type | Predicted | Collision Cross Section (CCS) (Ų) |

| 203.08151 | 142.3 | |

| 225.06345 | 150.5 | |

| 201.06695 | 145.4 | |

| 220.10805 | 159.5 |

Data derived from PubChemLite high-resolution mass spectrometry predictions [1].

References

-

PubChem Database. "1-benzyl-1h-pyrazole-5-carboxylic acid (CID 13047014)." National Center for Biotechnology Information. Available at:[Link]

- Kategaya, L., et al. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors." U.S. Patent Application US20160185785A1, published June 30, 2016.

Methodological & Application

Application Note: Regioselective Synthesis of 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In modern medicinal chemistry, 1-substituted pyrazole-5-carboxylic acids are privileged scaffolds, frequently utilized as core building blocks in the development of and other targeted therapeutics[1]. However, the direct N-alkylation of pre-formed pyrazole-5-carboxylates is notoriously unselective, often yielding intractable mixtures of 1,3- and 1,5-regioisomers that require tedious chromatographic separation.

To circumvent this, the de novo construction of the pyrazole ring via the condensation of a substituted hydrazine with a 1,3-dicarbonyl equivalent is the preferred strategic approach[2]. While standard 1,3-diketones (such as ethyl 2,4-dioxovalerate) still provide poor regiocontrol, utilizing an enaminone —specifically ethyl 4-(dimethylamino)-2-oxobut-3-enoate—creates a highly differentiated electrophilic system that dictates absolute regioselectivity.

Mechanistic Pathways & Causality

The success of this protocol relies on the distinct nucleophilicities of the two nitrogen atoms in benzylhydrazine and the differentiated electrophilic sites of the enaminone:

-

Enaminone Formation: The requisite enaminone is efficiently synthesized by reacting ethyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures[3]. This creates a "push-pull" alkene system.

-

Transamination (Kinetic Control): The primary amine of benzylhydrazine (

) is unhindered and highly nucleophilic. It selectively attacks the soft, highly electrophilic -

Cyclization (Thermodynamic Sink): Subsequent intramolecular cyclization occurs when the sterically hindered secondary amine (

) attacks the hard C2 ketone carbonyl.

This deterministic sequence, typically executed in ethanol at 70 °C, exclusively furnishes the 1,5-isomer (ethyl 1-benzyl-1H-pyrazole-5-carboxylate)[4], which is subsequently saponified to the final acid.

Reaction Workflow Visualization

Figure 1: Regioselective synthetic workflow for 1-benzyl-1H-pyrazole-5-carboxylic acid.

Quantitative Data: Regioselectivity Optimization

The following table summarizes the causal relationship between the choice of electrophile/conditions and the resulting regioselectivity, validating the use of the enaminone over standard diketones.

Table 1: Reaction Optimization and Regioselectivity Data

| Electrophile | Hydrazine Source | Solvent / Temp | Yield (%) | Regioselectivity (1,5 : 1,3) |

| Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | Benzylhydrazine HCl | EtOH / 70 °C | 85 | > 95:5 |

| Ethyl 2,4-dioxovalerate | Benzylhydrazine HCl | EtOH / 70 °C | 60 | 60:40 |

| Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | Benzylhydrazine (free base) | THF / 65 °C | 78 | 90:10 |

Note: The use of the hydrochloride salt buffered with triethylamine (TEA) in ethanol provides the optimal protic environment for transamination, maximizing the 1,5-isomer yield.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

This step generates the critical regiocontrol element.

-

Charge: To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl pyruvate (11.6 g, 100 mmol, 1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol, 1.2 eq).

-

React: Heat the neat mixture to 100 °C under a nitrogen atmosphere for 2 hours.

-

Self-Validation: The reaction progress is visually indicated by the evolution of methanol vapor and the mixture transitioning to a deep orange/red color.

-

Isolate: Cool to room temperature and concentrate under reduced pressure to remove residual DMF-DMA and methanol. The resulting dark orange oil (approx. 16.5 g, >95% crude yield) is used directly in the next step without further purification.

Step 2: Regioselective Condensation

This step constructs the pyrazole core.

-

Charge: Suspend benzylhydrazine dihydrochloride (20.5 g, 105 mmol, 1.05 eq) in absolute ethanol (150 mL).

-

Buffer: Add triethylamine (TEA) (22.3 g, 220 mmol, 2.2 eq) dropwise. Stir for 15 minutes at room temperature to liberate the free hydrazine.

-

React: Add the crude ethyl 4-(dimethylamino)-2-oxobut-3-enoate (from Step 1) dropwise to the suspension. Heat the mixture to 70 °C for 3 hours.

-

Self-Validation: The reaction is complete when the deep orange color of the enaminone dissipates into a light yellow solution, and the evolution of dimethylamine gas ceases. LC-MS will confirm a single major peak corresponding to the 1,5-isomer (

231.1 -

Workup: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (200 mL) and water (150 mL). Wash the organic layer with brine, dry over anhydrous

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1) to yield ethyl 1-benzyl-1H-pyrazole-5-carboxylate as a pale yellow oil (19.6 g, 85% yield).

Step 3: Saponification

This step unmasks the carboxylic acid for downstream coupling.

-

Charge: Dissolve ethyl 1-benzyl-1H-pyrazole-5-carboxylate (19.6 g, 85 mmol, 1.0 eq) in a mixture of THF (120 mL) and water (40 mL).

-

React: Add lithium hydroxide monohydrate (

) (10.7 g, 255 mmol, 3.0 eq). Stir vigorously at room temperature for 3 hours. -

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove any unreacted ester.

-

Self-Validation & Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl to pH 2.5. The sudden, voluminous precipitation of a white solid confirms successful hydrolysis. Filter the solid, wash with ice-cold water, and dry under high vacuum at 45 °C for 12 hours to afford 1-benzyl-1H-pyrazole-5-carboxylic acid as a pristine white powder (16.3 g, 95% yield).

References

- Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1).

- 4,6 dihydropyrrolo [3,4-c] pyrazole-5 (1h)-carbonitrile derivates for treating cancer (WO2017158381A1).

- Pyrazole amide derivatives, compositions containing such compounds and methods of use (EP1765335B1).

- Novel Compounds (WO2015144801A1).

Sources

- 1. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2017158381A1 - 4,6 dihydropyrrolo [3,4-c] pyrazole-5 (1h)-carbonitrile derivates for trating cancer - Google Patents [patents.google.com]

Application Note: Amide Coupling Strategies for 1-Benzyl-1H-pyrazole-5-carboxylic Acid

Executive Summary

The synthesis of pyrazole-5-carboxamides is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cannabinoid receptor antagonists, and ubiquitin-specific protease 7 (USP7) inhibitors[1]. However, the amide coupling of 1-benzyl-1H-pyrazole-5-carboxylic acid presents a unique synthetic challenge. The spatial proximity of the bulky N1-benzyl substituent to the C5-carboxylic acid creates a sterically demanding environment that significantly retards the nucleophilic attack of incoming amines.

This application note details field-proven, self-validating protocols for the efficient amidation of this hindered scaffold. By analyzing the mechanistic causality behind reagent selection, we provide scalable and discovery-oriented workflows that maximize yield while minimizing side reactions.

Mechanistic Context: Overcoming Steric Shielding

The primary barrier to efficient amidation of 1-benzyl-1H-pyrazole-5-carboxylic acid is the restricted conformational flexibility and steric shielding of the C5-carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion or require elevated temperatures, which can lead to trace decarboxylation or degradation.

To overcome this, the activation strategy must generate a highly reactive, long-lived intermediate:

-

HATU-Mediated Activation: HATU converts the carboxylic acid into a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical mechanistic advantage here is neighboring group participation. The pyridine nitrogen of the HOAt leaving group acts as a hydrogen-bond acceptor, anchoring the incoming amine and pre-organizing the transition state. This drastically accelerates the coupling rate, making it the premier choice for weak nucleophiles such as anilines[2].

-

T3P-Mediated Activation: Propylphosphonic anhydride (T3P) operates via the formation of a mixed anhydride. While slightly less reactive than the HOAt ester, T3P offers superior scalability. It generates completely water-soluble phosphonic acid byproducts, eliminating the need for chromatographic purification. Furthermore, when paired with pyridine as a base, T3P facilitates highly efficient acyl transfer even for sterically hindered substrates[3],[4].

Reagent Selection and Quantitative Profiling

The selection of a coupling protocol must be dictated by the nucleophilicity of the target amine and the scale of the reaction. Table 1 summarizes the performance metrics of common activation strategies applied to this specific pyrazole scaffold.

Table 1: Quantitative Profiling of Coupling Reagents for 1-Benzyl-1H-pyrazole-5-carboxylic Acid

| Coupling System | Active Intermediate | Suitability for Anilines | Byproduct Profile | Downstream Processing | Scale Suitability |

| HATU / DIPEA | HOAt Ester | Excellent (>90% yield) | Tetramethylurea, HOAt | Silica gel chromatography required | Discovery (< 1 g) |

| T3P / Pyridine | Mixed Anhydride | Very Good (80-95% yield) | Propylphosphonic acids | Direct aqueous extraction | Process (> 1 g) |

| EDC / HOBt | HOBt Ester | Poor (<50% yield) | Water-soluble urea | Aqueous extraction | Not Recommended |

Experimental Workflows

The following decision matrix illustrates the logical progression for selecting the optimal amidation route based on reaction constraints.

Fig 1. Decision matrix for amide coupling of sterically hindered pyrazole-5-carboxylic acids.

Validated Methodologies

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for rapid library synthesis and coupling with electron-deficient anilines or sterically hindered secondary amines.

Causality Note: N,N-Diisopropylethylamine (DIPEA) must be added to the carboxylic acid prior to the addition of HATU. This ensures the acid is fully deprotonated to the carboxylate anion, which rapidly attacks the uronium salt. If the amine is added before the acid is activated, or if base is lacking, the amine may directly attack HATU, forming an unreactive guanidinium byproduct.

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1-benzyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

-

Deprotonation: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

-

Activation: Add HATU (1.2 equiv, 0.6 mmol) in a single portion. Stir the reaction mixture for 15 minutes.

-

Self-Validation (IPC): A rapid LC-MS check at this stage should reveal the disappearance of the starting acid mass and the transient appearance of the HOAt active ester (

corresponding to Acid + HOAt - H₂O).

-

-

Coupling: Add the target amine (1.1 equiv, 0.55 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

-

Quenching & Workup: Dilute the reaction with EtOAc (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Separate the layers and wash the organic phase sequentially with 1N HCl (10 mL), 5% aqueous LiCl (3 × 10 mL, to remove residual DMF), and brine (10 mL).

-